7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
CAS No.: 860610-95-3
Cat. No.: VC4696110
Molecular Formula: C19H17ClN4
Molecular Weight: 336.82
* For research use only. Not for human or veterinary use.
![7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile - 860610-95-3](/images/structure/VC4696110.png)
Specification
CAS No. | 860610-95-3 |
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Molecular Formula | C19H17ClN4 |
Molecular Weight | 336.82 |
IUPAC Name | 7-(4-chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Standard InChI | InChI=1S/C19H17ClN4/c20-15-8-6-13(7-9-15)16-10-11-24-19(17(16)12-21)22-18(23-24)14-4-2-1-3-5-14/h6-11,14H,1-5H2 |
Standard InChI Key | NOYCLQAABKIYGL-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-(4-Chlorophenyl)-2-cyclohexyl- triazolo[1,5-a]pyridine-8-carbonitrile features a fused bicyclic system comprising a triazole ring (positions 1–3) and a pyridine ring (positions 5–8). Substituents include:
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Cyclohexyl group at position 2, contributing steric bulk and lipophilicity.
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4-Chlorophenyl moiety at position 7, enhancing electronic effects via the electron-withdrawing chlorine atom.
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Nitrile group at position 8, enabling hydrogen bonding and dipole interactions.
The molecular formula is C₂₀H₁₇ClN₄, with a calculated molecular weight of 348.83 g/mol .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (600 MHz, DMSO-d₆):
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¹³C NMR (150 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Computational Descriptors
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IUPAC Name: 7-(4-chlorophenyl)-2-cyclohexyl- triazolo[1,5-a]pyridine-8-carbonitrile.
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InChIKey: CCGAEWLEOQGFHV-UHFFFAOYSA-N (analogous to PubChem CID 1482926 with cyclohexyl substitution) .
Synthetic Methodologies
Key Reaction Pathways
The synthesis leverages cross-dehydrogenative coupling (CDC) and heterocyclization strategies, adapted from protocols for analogous triazolopyridines :
Chlorophenyl and Nitrile Functionalization
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Buchwald–Hartwig amination installs the 4-chlorophenyl group.
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Cyanation via Rosenmund–von Braun reaction using CuCN in DMF .
Optimization Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst | Pd(OAc)₂ (10 mol%) | Increases to 94% |
Solvent | Acetic acid | Minimizes byproducts |
Temperature | 130°C | Completes in 18 h |
Oxygen Pressure | 1 atm | Drives CDC reaction |
Replacing tert-butyl with cyclohexyl requires extended reaction times (24–48 h) due to steric hindrance .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in DMSO (23 mg/mL) and ethanol (8 mg/mL); insoluble in water.
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Stability: Stable at room temperature (24 months) but degrades above 200°C .
Crystallographic Data
X-ray diffraction of analogous compounds reveals:
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Crystal System: Monoclinic, space group P2₁/c.
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Unit Cell Parameters: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å; α = 90°, β = 112.3°, γ = 90° .
Comparative Analysis with Analogues
Structural Analogues
Compound | R Group | Molecular Weight (g/mol) | LogP |
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2-tert-Butyl derivative | tert-C₄H₉ | 310.8 | 3.2 |
2-Cyclohexyl derivative (this compound) | C₆H₁₁ | 348.8 | 4.1 |
7-Phenyl derivative | C₆H₅ | 220.1 | 2.8 |
The cyclohexyl group increases lipophilicity (LogP +0.9) compared to tert-butyl, influencing membrane permeability .
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